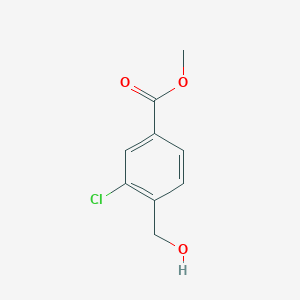

Methyl 3-chloro-4-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPABLVPRNGYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 4 Hydroxymethyl Benzoate

Transformations of the Ester Moiety

The methyl ester group in Methyl 3-chloro-4-(hydroxymethyl)benzoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, amides, and other esters.

Hydrolysis and Saponification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-chloro-4-(hydroxymethyl)benzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

| Reaction | Reagents | Product | Key Features |

| Saponification | 1. NaOH, H₂O, Heat2. H₃O⁺ | 3-chloro-4-(hydroxymethyl)benzoic acid | Irreversible; proceeds via a tetrahedral intermediate. |

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. guidechem.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of another alcohol (e.g., ethanol), this compound can be converted to the corresponding ethyl ester. The use of a large excess of the new alcohol is necessary to drive the equilibrium towards the desired product. guidechem.com

Metal-Catalyzed Transesterification: Various metal compounds, such as zinc compounds, have been shown to be effective catalysts for the transesterification of methyl benzoates. researchgate.net These catalysts can offer milder reaction conditions and improved selectivity. The reaction temperature for such transformations typically ranges from 140 to 250 °C. researchgate.net

| Reaction | Catalyst | Reactant | Product |

| Transesterification | H₂SO₄ or Zinc Compound | Excess R'-OH | 3-chloro-4-(hydroxymethyl)benzoate R'-ester |

Amidation and Reduction of the Ester Group

Amidation: The ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. These reactions often require high temperatures and may be catalyzed. Niobium(V) oxide (Nb₂O₅) has been identified as an effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. shaalaa.comaskfilo.com The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol. shaalaa.com In the case of this compound, this reduction would yield (3-chloro-4-(hydroxymethyl)phenyl)methanol, a diol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. shaalaa.compatsnap.com

| Reaction | Reagents | Product | Notes |

| Amidation | R'R''NH, Catalyst (e.g., Nb₂O₅) | N,N-R'R''-3-chloro-4-(hydroxymethyl)benzamide | R' and R'' can be H or alkyl groups. |

| Reduction | 1. LiAlH₄, Ether2. H₃O⁺ | (3-chloro-4-(hydroxymethyl)phenyl)methanol | Results in the formation of a diol. |

Reactions of the Hydroxymethyl Substituent

The hydroxymethyl group attached to the benzene (B151609) ring behaves as a primary benzylic alcohol, making it amenable to oxidation and substitution reactions.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The selective oxidation of benzylic alcohols to the corresponding aldehydes is a common transformation in organic synthesis. google.com For a related compound, 4-(hydroxymethyl)benzoic acid, electrochemical oxidation on a gold electrode has been shown to yield 4-carboxybenzaldehyde. guidechem.comlibretexts.org Palladium oxide supported on ceria nanorods has also been used as a catalyst for the aerobic, solvent-free oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes. However, this particular catalytic system was reported to be unsuccessful for substrates containing electron-withdrawing groups, such as methyl(4-hydroxymethyl)benzoate.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. The electrochemical oxidation of 4-(hydroxymethyl)benzoic acid has been shown to produce terephthalic acid, indicating that the hydroxymethyl group can be fully oxidized. guidechem.comlibretexts.org

| Starting Material | Oxidizing Agent/Method | Product |

| This compound | Mild Oxidizing Agent (e.g., Electrochemical) | Methyl 3-chloro-4-formylbenzoate |

| This compound | Strong Oxidizing Agent (e.g., Electrochemical) | 3-chloro-4-(methoxycarbonyl)benzoic acid |

Halogenation of the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl substituent can be replaced by a halogen, most commonly chlorine, to form a benzylic halide. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. shaalaa.com

Chlorination with Thionyl Chloride: A common method for converting benzyl alcohols to benzyl chlorides is the use of thionyl chloride (SOCl₂). guidechem.com The reaction proceeds with the formation of sulfur dioxide and hydrogen chloride as byproducts, which are gases and thus easily removed. The reaction can be performed neat or in a solvent, and sometimes requires heating. researchgate.net

Chlorination under Neutral Conditions: For substrates that are sensitive to acidic conditions, milder methods have been developed. A rapid and highly selective chlorination of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds under neutral conditions and is typically complete within a short period at room temperature. guidechem.comresearchgate.net This method is particularly useful for its high chemoselectivity, favoring the chlorination of benzylic alcohols over aliphatic alcohols. guidechem.com

| Reaction | Reagents | Product | Conditions |

| Chlorination | Thionyl chloride (SOCl₂) | Methyl 3-chloro-4-(chloromethyl)benzoate | Neat or in solvent, may require heat |

| Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | Methyl 3-chloro-4-(chloromethyl)benzoate | Room temperature, neutral |

Etherification and Esterification of the Hydroxyl Functionality

The primary alcohol of the hydroxymethyl group is a key site for derivatization through etherification and esterification reactions. These transformations are fundamental for modifying the molecule's polarity, steric bulk, and for introducing new functional groups or protecting the hydroxyl moiety during subsequent synthetic steps.

Etherification: The conversion of the benzylic alcohol in this compound to an ether can be achieved through several standard synthetic protocols. The Williamson ether synthesis is a prominent method, involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack on an alkyl halide.

Mechanism: The reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the hydroxyl group, forming a sodium alkoxide. This potent nucleophile then displaces a halide from a primary or methyl alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) to form the corresponding ether. For this SN2 reaction, primary alkyl halides are most effective to avoid competing elimination reactions.

Research Findings: While specific studies detailing the etherification of this compound are not prevalent in the surveyed literature, the principles of benzylic alcohol reactivity are well-established. The reaction conditions would likely involve an inert aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The electronic effects of the chloro and methoxycarbonyl substituents on the aromatic ring are not expected to significantly hinder this reaction at the benzylic position.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. The equilibrium is typically driven towards the product by removing water.

Acylation with Acid Chlorides/Anhydrides: A more common and often higher-yielding method involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. This method is generally faster and proceeds under milder conditions than Fischer esterification.

Detailed research findings on the esterification of this specific molecule are limited, but the reactivity is analogous to that of other benzylic alcohols like methyl 4-(hydroxymethyl)benzoate, which is used in various syntheses. sigmaaldrich.com

Table 1: Common Etherification and Esterification Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group can be converted into a better leaving group, making the benzylic carbon susceptible to nucleophilic attack. A common strategy is the conversion of the alcohol to a benzylic halide.

Conversion to Benzyl Halides: Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (HCl, HBr) can transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. The resulting methyl 3-chloro-4-(chloromethyl)benzoate is a highly reactive intermediate.

Mechanism: The reaction with thionyl chloride, for instance, involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) or an external attack in the presence of a base like pyridine.

Subsequent Substitution: Once formed, the benzylic halide is an excellent electrophile for SN2 reactions. It can react with a wide variety of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), amines, and thiolates, to introduce diverse functionalities onto the benzylic position. For example, reaction with sodium cyanide would yield methyl 3-chloro-4-(cyanomethyl)benzoate.

Reactivity of the Aromatic Chloro Moiety

The chlorine atom attached to the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Mechanistic Considerations: In this compound, the leaving group (Cl) is para to the weakly electron-donating hydroxymethyl group and meta to the electron-withdrawing methyl ester group. The lack of an ortho or para electron-withdrawing group relative to the chlorine atom means the substrate is not strongly activated for a classical SNAr addition-elimination mechanism. libretexts.org Therefore, forcing conditions, such as high temperatures and pressures, would be required to achieve substitution with strong nucleophiles like hydroxide (B78521) or alkoxides.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new bonds at the site of the chloro substituent under relatively mild conditions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides but can be effectively coupled using modern catalyst systems.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This is a widely used method for the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing aryl-alkynes.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (RB(OH)₂) | Aryl-Aryl or Aryl-Alkenyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) |

| Heck | Alkene (R-CH=CH₂) | Aryl-Alkenyl | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base |

Reduction of the Chloro Substituent

The aromatic chloro group can be removed and replaced with a hydrogen atom through reduction, a process known as hydrodehalogenation.

Catalytic Hydrogenation: This is a common method for achieving hydrodehalogenation. The reaction is typically carried out using hydrogen gas (H₂) over a palladium catalyst, often supported on carbon (Pd/C). A base, such as sodium hydroxide or triethylamine, is usually added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing catalyst deactivation. This transformation would yield Methyl 4-(hydroxymethyl)benzoate.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The existing substituents on the benzene ring direct the position of any further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions is determined by the combined directing effects of the substituents.

-Cl group: Ortho, para-directing and deactivating.

-CH₂OH group: Ortho, para-directing and weakly activating.

-COOCH₃ group: Meta-directing and deactivating.

Considering these effects, the positions are activated by the -CH₂OH and -Cl groups and deactivated by the -COOCH₃ group. The most likely position for electrophilic attack is C5, which is ortho to the hydroxymethyl group and meta to both the chloro and methyl ester groups. The C2 position is sterically hindered and ortho to two deactivating groups. Therefore, reactions like nitration (using HNO₃/H₂SO₄) are predicted to yield primarily Methyl 3-chloro-4-(hydroxymethyl)-5-nitrobenzoate. aiinmr.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr of H): The substitution of a hydrogen atom on the ring by a nucleophile is generally not feasible unless the ring is extremely electron-deficient due to the presence of multiple, powerful electron-withdrawing groups (like nitro groups), which is not the case for this molecule.

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and optimizing its transformations. This involves a detailed investigation into the kinetic and thermodynamic parameters of its reactions, analysis of transition states, and the influence of its substituents on the reactivity of the aromatic ring.

Kinetic and Thermodynamic Aspects of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its key transformations. The reactivity of this molecule is primarily governed by the interplay of its three substituents: the chloro group, the hydroxymethyl group, and the methyl ester group.

Key Transformations of this compound can include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and acylation are influenced by the directing effects and activating/deactivating nature of the existing substituents.

Nucleophilic Substitution at the Benzylic Position: The hydroxymethyl group can be a site for nucleophilic attack, potentially after conversion to a better leaving group.

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Thermodynamic Considerations:

The thermodynamic stability of reactants, intermediates, and products dictates the position of equilibrium for a given reaction. For electrophilic aromatic substitution, the stability of the sigma complex (arenium ion) intermediate is a key factor. The substituents on this compound will influence the stability of this intermediate. For instance, the electron-donating character of the hydroxyl group (via resonance) in the hydroxymethyl substituent can stabilize a positive charge on the ring, while the electron-withdrawing nature of the chloro and methyl ester groups will destabilize it.

Kinetic Considerations:

The rate of a reaction is determined by the activation energy of the rate-determining step. In electrophilic aromatic substitution, this is typically the formation of the sigma complex. The electron-donating and withdrawing properties of the substituents play a significant role in modulating this activation energy. libretexts.org Electron-donating groups generally lower the activation energy, thus increasing the reaction rate, while electron-withdrawing groups have the opposite effect. libretexts.org

| Transformation | Expected Kinetic Influence of Substituents | Expected Thermodynamic Influence of Substituents |

| Electrophilic Aromatic Substitution | The overall rate will be a balance of the activating hydroxyl group and the deactivating chloro and methyl ester groups. | The position of substitution will be directed by the combined influence of the substituents, favoring positions that are electronically enriched and sterically accessible. |

| Nucleophilic Substitution at the Benzylic Position | The rate will depend on the nature of the nucleophile and the leaving group. The electronic environment of the benzene ring can have a secondary effect on the stability of any carbocationic intermediate. | The equilibrium will favor products with stronger bonds and greater overall stability. |

| Ester Hydrolysis | The rate can be influenced by the electronic effects of the ring substituents on the carbonyl carbon's electrophilicity. Electron-withdrawing groups can increase the rate of nucleophilic attack. numberanalytics.com | The hydrolysis is generally thermodynamically favorable, especially under basic conditions where the carboxylate salt is formed. |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for analyzing transition states and mapping reaction pathways, offering insights that are often difficult to obtain experimentally. ucsb.edu For this compound, theoretical studies can be employed to model its reactions and elucidate the intricate details of the mechanisms.

Transition State Theory posits that the rate of a reaction is dependent on the concentration of the transition state species and the frequency with which it converts to the product. ucsb.edu Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of transition states. nih.gov

Reaction Pathway Mapping involves tracing the potential energy surface of a reaction from reactants to products, identifying all intermediates and transition states. This provides a comprehensive picture of the reaction mechanism. For a molecule like this compound, this can be particularly insightful for predicting the regioselectivity of electrophilic aromatic substitution.

For example, in a hypothetical nitration reaction, computational analysis would involve:

Modeling the Reactant Complex: The initial interaction between this compound and the nitrating agent (e.g., NO₂⁺).

Locating Transition States: Identifying the transition state structures for attack at different positions on the aromatic ring. The energy of these transition states would indicate the preferred site of substitution.

Characterizing Intermediates: Calculating the energies of the sigma complexes formed at each position.

Mapping the Pathway to Products: Following the reaction coordinate from the intermediates to the final nitrated products.

| Computational Analysis Step | Information Gained |

| Geometry Optimization of Reactants and Products | Provides the most stable three-dimensional structures and their relative energies. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate, allowing for the calculation of the activation energy. ucsb.edu |

| Frequency Calculation | Confirms the nature of stationary points (minimum or transition state) and provides zero-point vibrational energies for more accurate energy calculations. scm.com |

| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the reaction path from the transition state down to the reactants and products, verifying the connection between them. |

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound is a complex interplay of the electronic effects of its three substituents. These effects can be broadly categorized into inductive and resonance effects. libretexts.org

Chloro Group (-Cl): This group is electron-withdrawing via the inductive effect due to the high electronegativity of chlorine. libretexts.org It also possesses lone pairs of electrons that can be donated to the ring through the resonance effect, but the inductive effect is generally considered to be dominant for halogens, making it a deactivating group. libretexts.org

Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing through both inductive and resonance effects. The carbonyl group withdraws electron density from the ring, making it less nucleophilic and thus deactivating towards electrophilic attack. numberanalytics.com

Combined Effects and Regioselectivity:

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. The positions on the ring can be analyzed as follows:

Position 2: Ortho to the hydroxymethyl group and meta to the chloro and methyl ester groups.

Position 5: Meta to the hydroxymethyl group, ortho to the methyl ester group, and para to the chloro group.

Position 6: Ortho to both the hydroxymethyl and chloro groups.

The directing effects of the substituents will compete, and the final product distribution will depend on the specific reaction conditions and the nature of the electrophile. Computational studies are particularly valuable in these cases to predict the most likely outcome. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH₂OH | Weakly electron-withdrawing | - | Weakly activating/deactivating | Ortho, Para |

| -COOCH₃ | Electron-withdrawing | Electron-withdrawing | Strongly deactivating | Meta |

Application As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Benzoate (B1203000) Derivatives with Multiple Functional Handles

The structure of Methyl 3-chloro-4-(hydroxymethyl)benzoate is primed for the generation of benzoate derivatives bearing a variety of functional groups. The hydroxymethyl group at the 4-position is particularly amenable to modification. For instance, it can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive handles. Alternatively, it can be converted into a chloromethyl or bromomethyl group, creating an electrophilic site for nucleophilic substitution reactions.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters. The chloro substituent, while less reactive towards nucleophilic aromatic substitution, can be activated for participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds. The sequential and selective manipulation of these three sites allows for the synthesis of a diverse range of polysubstituted benzoate derivatives from a single, readily available precursor.

A common synthetic transformation involves the etherification of the hydroxymethyl group. This reaction not only modifies the functionality but also allows for the introduction of larger, more complex substituents, significantly expanding the molecular diversity achievable from this starting material.

Table 1: Representative Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

| 4-(Hydroxymethyl) | Oxidation | PCC, MnO₂, or Swern oxidation | Aldehyde (-CHO) |

| 4-(Hydroxymethyl) | Oxidation | Jones reagent, KMnO₄ | Carboxylic Acid (-COOH) |

| 4-(Hydroxymethyl) | Etherification | NaH, Alkyl Halide (R-X) | Ether (-CH₂OR) |

| 3-Chloro | Cross-Coupling | Pd catalyst, boronic acid | Aryl/Alkyl substituent |

| Methyl Ester | Hydrolysis | LiOH, NaOH, or acid | Carboxylic Acid (-COOH) |

| Methyl Ester | Amidation | Amine (R-NH₂), heat | Amide (-CONH-R) |

Integration into Heterocyclic Ring Systems

The functional handles of this compound serve as key anchor points for the construction of heterocyclic ring systems. The hydroxymethyl group and the ester (or its derived carboxylic acid) can participate in intramolecular cyclization reactions to form fused ring systems. For example, after conversion of the hydroxymethyl group to a halomethyl group, it can react with a nucleophile introduced at the 2-position to form a five or six-membered ring.

While direct examples in peer-reviewed literature are specific to proprietary drug discovery programs, the synthetic potential is clear. For instance, the hydroxymethyl group can be transformed into an aminomethyl group. Subsequent reaction with the ester functionality could lead to the formation of lactams. Similarly, reaction of the hydroxymethyl group with a neighboring ortho-amino group (introduced via functional group manipulation) can be a key step in the synthesis of benzoxazines or other related heterocyclic scaffolds. The strategic unmasking or introduction of reactive groups allows this building block to be seamlessly integrated into a variety of heterocyclic cores, which are prevalent in medicinal chemistry.

Role in Convergent and Divergent Synthetic Strategies for Advanced Intermediates

The distinct reactivity of the functional groups on this compound makes it an excellent component for both convergent and divergent synthetic strategies.

In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. This compound is an ideal starting point for such an approach. A single core structure can be prepared, and then the three functional handles can be independently modified in the final steps of the synthesis to generate a multitude of analogs. For example, the hydroxymethyl group could be reacted with a variety of acids to form a library of esters, while the methyl ester could be reacted with a library of amines to form amides.

Contributions to the Synthesis of Scaffold Libraries for Chemical Research

The utility of this compound extends to the generation of scaffold libraries for chemical research, particularly in the context of drug discovery and materials science. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The trisubstituted benzene (B151609) ring of this compound serves as a robust and versatile scaffold.

By employing combinatorial chemistry techniques, researchers can systematically vary the substituents at the three positions of the molecule. For example, a set of different alkyl halides can be used to create a library of ethers at the 4-position, while a set of different boronic acids can be used in Suzuki coupling reactions at the 3-position. This systematic approach can rapidly generate a large number of distinct compounds. These libraries can then be screened for biological activity or for desired material properties, accelerating the discovery of new lead compounds or materials. The commercial availability of this compound facilitates its use as a foundational element in the high-throughput synthesis of such chemical libraries.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Methyl 3-chloro-4-(hydroxymethyl)benzoate by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic region would feature three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, hydroxymethyl, and methyl ester substituents. The proton ortho to the ester group (H-2) is expected to be the most deshielded, appearing as a singlet or a narrow doublet. The remaining two aromatic protons (H-5 and H-6) would likely appear as doublets, with their coupling constant indicating their ortho relationship. The benzylic protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet, though coupling to the hydroxyl proton may cause broadening or splitting. The methyl protons of the ester group (-OCH₃) will produce a sharp singlet, typically around 3.9 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (around 165 ppm). The six aromatic carbons would have shifts in the typical range of 120-140 ppm, with their exact positions determined by the attached substituents. The carbon bearing the chloro group and the carbon bearing the ester group will be significantly affected. The benzylic carbon of the hydroxymethyl group (-CH₂OH) is expected around 60-65 ppm, while the methyl carbon of the ester (-OCH₃) would appear around 52 ppm.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, for instance, confirming the connectivity between the H-5 and H-6 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of the aromatic CH and the -CH₂- and -OCH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons (such as the carbonyl carbon and the aromatic carbons bonded to the substituents) by observing their correlations with nearby protons. For example, the methyl protons (-OCH₃) would show an HMBC correlation to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| C=O | - | ~165 | - |

| C1 (C-COOCH₃) | - | ~131 | - |

| C2 | ~8.0 | ~130 | d |

| C3 (C-Cl) | - | ~134 | - |

| C4 (C-CH₂OH) | - | ~138 | - |

| C5 | ~7.5 | ~128 | d |

| C6 | ~7.9 | ~129 | dd |

| -CH₂OH | ~4.7 | ~63 | s |

| -OCH₃ | ~3.9 | ~52 | s |

| -OH | Variable | - | br s |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. Key expected absorptions include a broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹ researchgate.net. The most intense peak in the spectrum is expected to be the C=O stretch of the ester group, located in the 1730-1715 cm⁻¹ range libretexts.org. The presence of conjugation with the aromatic ring slightly lowers this frequency compared to saturated esters. The spectrum would also show C-O stretching vibrations for the ester and alcohol groups between 1300 and 1100 cm⁻¹, and aromatic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretch will appear as a weaker band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is complementary to FT-IR. The aromatic C=C ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the substituted benzene ring would also be more prominent. The C-Cl bond, being relatively non-polar, may also show a more distinct signal in the Raman spectrum compared to the FT-IR.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alcohol (-OH) | O-H stretch (H-bonded) | 3400 - 3200 (broad) | FT-IR |

| Aromatic C-H | C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H (-CH₂, -CH₃) | C-H stretch | 3000 - 2850 | FT-IR, Raman |

| Ester (C=O) | C=O stretch | 1730 - 1715 (strong) | FT-IR |

| Aromatic C=C | C=C in-ring stretch | 1600 - 1450 | FT-IR, Raman |

| Ester/Alcohol (C-O) | C-O stretch | 1300 - 1100 | FT-IR |

| Chloroalkane (C-Cl) | C-Cl stretch | 800 - 600 | FT-IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The nominal molecular weight of this compound (C₉H₉ClO₃) is 200 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 200. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 202 will also be present with approximately one-third the intensity of the molecular ion peak libretexts.org.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would produce a fragment at m/z 169 (and an isotope peak at m/z 171).

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the benzylic C-C bond would result in a fragment at m/z 169 (and m/z 171).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from the hydroxymethyl group, resulting in a fragment at m/z 170 (and m/z 172).

Loss of a chlorine radical (•Cl): This would produce a fragment at m/z 165.

The fragmentation pattern for the related isomer, Methyl 3-chloro-4-hydroxybenzoate, shows significant peaks at m/z 186 (M⁺˙), 155 (M-OCH₃)⁺, and 157, which supports the proposed loss of the methoxy group as a primary fragmentation pathway for this class of compounds nih.gov.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

| 200 / 202 | [C₉H₉ClO₃]⁺˙ | Molecular ion (M⁺˙) and M+2 isotope peak |

| 169 / 171 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 169 / 171 | [M - •CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 165 | [M - •Cl]⁺ | Loss of chlorine radical |

| 141 | [M - •OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the conjugated aromatic system. The substituted benzene ring in this compound acts as a chromophore.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions. Benzene itself has characteristic absorptions around 204 nm and 256 nm. The presence of substituents on the ring alters the positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands. The methyl ester and chloro groups are generally considered electron-withdrawing (deactivating), while the hydroxymethyl group is weakly electron-donating (activating). This combination of substituents on the conjugated system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene libretexts.org. The presence of multiple auxochromes (substituents that modify the absorption of a chromophore) can lead to complex spectral features, but the main absorption is anticipated to be in the 220-300 nm range.

Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. By using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation dergipark.org.tr.

This process yields theoretical values for bond lengths, bond angles, and dihedral angles. For example, it can predict the C=O and C-O bond lengths of the ester group, the C-Cl bond length, and the planarity of the benzene ring. These calculated parameters provide a structural model that can be used to interpret experimental results. Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes scholarsresearchlibrary.com.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity and electronic properties nih.gov.

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to have significant electron density on the aromatic ring and potentially on the oxygen atom of the hydroxymethyl group, as these are the more electron-rich parts of the molecule.

LUMO: This orbital represents the region where the molecule is most likely to accept electrons in a reaction with a nucleophile. The LUMO is anticipated to be localized primarily over the electron-deficient aromatic ring and the methyl ester group, particularly the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and a lower energy electronic transition in the UV-Vis spectrum nih.gov. DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution on the molecule, offering insights into its electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. wikipedia.orgq-chem.com It provides a localized picture of chemical bonding, which is closer to the intuitive Lewis structure representation. q-chem.comwisc.edu NBO analysis for this compound would reveal key details about electron delocalization and hyperconjugative interactions, which are crucial for understanding its stability and reactivity.

The strength of these interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis provides an estimate of the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

Illustrative NBO Analysis Data for this compound:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(C=O) | 25.8 | Lone Pair -> Antibonding π |

| LP(1) O(ester) | σ(C-O) | 18.2 | Lone Pair -> Antibonding σ |

| LP(1) O(hydroxyl) | σ(C-O) | 15.5 | Lone Pair -> Antibonding σ |

| LP(1) Cl | π(C-C) (ring) | 5.3 | Lone Pair -> Antibonding π |

| σ(C-H) (methyl) | σ*(C-O) | 2.1 | σ -> Antibonding σ |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is intended to demonstrate the type of information obtained from an NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netdergipark.org.tr It is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would highlight the following features:

Negative Potential: The most negative potential would be localized on the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and the presence of lone pairs. These regions are the primary sites for interaction with electrophiles.

Positive Potential: The most positive potential would likely be found on the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group. These areas are potential sites for nucleophilic attack.

Intermediate Potential: The aromatic ring would exhibit a region of relatively neutral or slightly negative potential, influenced by the electron-withdrawing effects of the chloro and ester groups and the electron-donating effect of the hydroxymethyl group.

Illustrative MEP Data for this compound:

| Molecular Region | Potential Range (a.u.) | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | -0.05 to -0.07 | Red | Electrophilic Attack |

| Hydroxyl Oxygen | -0.04 to -0.06 | Red to Yellow | Electrophilic Attack |

| Hydroxyl Hydrogen | +0.03 to +0.05 | Blue | Nucleophilic Attack |

| Aromatic Hydrogens | +0.01 to +0.02 | Light Blue | Weak Nucleophilic Attack |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is intended to demonstrate the type of information obtained from an MEP analysis.

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry can be used to model chemical reactions and determine their energetic profiles. This involves calculating the energies of reactants, products, intermediates, and transition states. nih.gov Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. youtube.com

For a hypothetical reaction involving this compound, such as its esterification or oxidation, computational methods can be employed to:

Identify the Reaction Mechanism: By mapping the potential energy surface, the most likely pathway for the reaction can be determined.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

These calculations are typically performed using methods like Density Functional Theory (DFT). The geometry of the transition state is optimized, and frequency calculations are performed to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Illustrative Reaction Pathway Energetics for a Hypothetical Reaction of this compound:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

| Products | -15.2 |

Note: The data in this table is illustrative for a hypothetical reaction and is intended to demonstrate the type of information obtained from reaction pathway calculations.

Future Directions and Theoretical Perspectives in Methyl 3 Chloro 4 Hydroxymethyl Benzoate Research

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of functionalized benzoates is an area of active research, with a focus on developing more efficient, sustainable, and cost-effective catalytic methods. While traditional syntheses may rely on stoichiometric reagents or harsh conditions, future approaches for Methyl 3-chloro-4-(hydroxymethyl)benzoate are likely to focus on advanced transition-metal catalysis.

Research into non-noble metal catalysts, for instance, presents a promising avenue. Low-valent tungsten catalysts, such as tungsten hexacarbonyl (W(CO)₆), have been shown to be effective for the carbonylative coupling of aryl iodides and alcohols to produce benzoates. nih.gov Applying this methodology to a suitably substituted iodinated precursor could offer a direct and atom-economical route to the target molecule. Similarly, palladium-catalyzed C-H functionalization represents a powerful strategy for the direct introduction of functional groups onto an aromatic ring, potentially simplifying synthetic routes. acs.org Photocatalysis, using agents like N-phenylphenothiazine in combination with a reducing agent, is another emerging technique for forming C-C bonds under mild conditions, which could be adapted for precursors of this compound. acs.org The development of catalysts based on earth-abundant and less toxic metals like iron is also a key goal for green chemistry, and biogenic nanoparticles (NPs) have shown potential in catalyzing multi-component reactions (MCRs). acs.org

| Catalytic System | Precursor Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Low-Valent Tungsten (e.g., W(CO)₆) | Substituted Aryl Iodide | Use of non-noble metal, atmospheric CO source. nih.gov | Optimization for chlorinated and hydroxymethyl-substituted substrates. |

| Palladium(II)/Copper(I) | Substituted Thiobenzanilide | High efficiency in C-H functionalization/C-S bond formation. acs.org | Adaptation for C-O or C-C bond formation relevant to the target molecule. |

| Photocatalysis (e.g., N-phenylphenothiazine/SnCl₂) | Benzoate (B1203000) esters of fluorinated alcohols | Mild reaction conditions, high functional group tolerance. acs.org | Exploring non-fluorinated precursors and hydroalkylation strategies. |

| Iron-based Nanoparticles | Aldehydes, active methylene (B1212753) compounds | Sustainable, reusable, earth-abundant metal. acs.org | Development of specific iron catalysts for targeted C-C and C-O bond formations. |

Development of Asymmetric Synthesis Methodologies

The hydroxymethyl group in this compound does not render the molecule chiral at the benzylic position. However, the development of asymmetric synthesis methodologies is highly relevant for creating chiral derivatives, which are often sought after in medicinal chemistry. Future research could focus on modifying the molecule to introduce a stereocenter.

One theoretical approach involves the asymmetric reduction of a related ketone precursor, methyl 3-chloro-4-formylbenzoate, to a chiral secondary alcohol. This could be achieved using well-established catalytic systems, such as those employing chiral bisoxazoline ligands with nickel catalysts or dihydroxy bis(sulfonamide) ligands with titanium tetraisopropoxide. organic-chemistry.org Although this creates a different molecule, the principles could be adapted.

A more direct, albeit challenging, strategy would be the stereodivergent synthesis of benzylic alcohol derivatives using precursors like benzyl (B1604629) geminal dicarboxylates. researchgate.net This palladium/copper co-catalyzed reaction allows for the construction of two adjacent stereocenters with high control. researchgate.net While the target molecule itself is achiral, this methodology could be applied to precursors to generate a wide array of enantioenriched polyfunctionalized aromatic intermediates, which could then be converted to chiral analogues of this compound. The use of chiral auxiliaries, such as a stereogenic sulfoxide (B87167) group, also provides a robust method for the asymmetric addition of organometallic reagents to ketones, yielding tertiary alcohols in enantiomerically pure forms. nih.govnih.gov

Advanced Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing new synthetic pathways. nih.govrsc.org For a molecule like this compound, computational studies, particularly using Density Functional Theory (DFT), can provide profound insights into its synthesis and reactivity.

Future theoretical work could focus on modeling the transition states of key synthetic steps. For example, in a nucleophilic aromatic substitution (SNAr) reaction to introduce the chloro or another functional group, calculations can determine whether the mechanism is a classical two-step process via a Meisenheimer intermediate or a concerted (cSNAr) pathway. acs.orgnih.gov This understanding is crucial for optimizing reaction conditions, as factors like the electron-withdrawing or -donating nature of substituents significantly influence the energy profile of the reaction. nih.gov

Furthermore, DFT can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzoate ring. nih.gov By calculating properties like Hirshfeld charges, information gain, and electrostatic potential maps, researchers can predict the most likely sites for further functionalization. nih.govresearchgate.net These computational models can guide the rational design of catalysts and predict the outcomes of reactions before undertaking extensive and costly laboratory experiments. nih.gov

| Computational Method | Area of Investigation | Potential Insights | Relevant Concepts |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of SNAr pathways (stepwise vs. concerted); transition state energy calculations. acs.orgnih.gov | Meisenheimer intermediates, Hammett parameters. |

| Time-Dependent DFT (TD-DFT) | Photocatalytic Synthesis | Calculation of excited state energies, oscillator strengths, and electronic absorption spectra. researchgate.net | HOMO/LUMO energy gaps. |

| Ab initio methods (e.g., HF/6-31G*) | Catalyst Design | Modeling catalyst-substrate interactions to design organocatalysts with enhanced selectivity. nih.gov | Enantioselective desymmetrization. |

| Information-Theoretic Quantities | Reactivity and Regioselectivity | Prediction of reaction barrier heights and sites of electrophilic attack. nih.gov | Hirshfeld charge, Shannon entropy, Fisher information. |

Design and Synthesis of New Polyfunctionalized Aromatic Intermediates

This compound is intrinsically a polyfunctionalized aromatic intermediate, possessing three distinct functional groups: a methyl ester, a chloro substituent, and a hydroxymethyl group. ontosight.ai This unique combination makes it an ideal starting point for the design and synthesis of more complex molecules.

Future research will likely exploit each of these functional groups as handles for further chemical transformations.

The Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde (methyl 3-chloro-4-formylbenzoate), a key precursor for various condensation reactions (e.g., Knoevenagel, Biginelli) or converted into a leaving group for nucleophilic substitution. acs.orgchemicalbook.com

The Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. It can also participate in reactions like the Birch reductive alkylation. researchgate.net

The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

By strategically combining reactions at these different sites, a diverse library of new polyfunctionalized aromatic building blocks can be generated. mdpi.comnih.gov These new intermediates could be valuable in constructing coordination polymers, functional materials, or as scaffolds in drug discovery programs. mdpi.comuni-bonn.de

High-Throughput Experimentation and Automation in Synthetic Optimization

The optimization of synthetic routes is often a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) offers a powerful solution by enabling the rapid screening of a large number of reaction parameters in parallel. nih.govresearchgate.net The application of HTE to the synthesis of this compound could significantly accelerate the discovery of optimal reaction conditions.

Future research efforts could employ automated synthesis robots to perform hundreds of reactions in microscale formats (e.g., 96-well plates). nih.govmdpi.com This would allow for the systematic and simultaneous investigation of a wide array of variables, including:

Catalysts: Screening different transition metals and ligands.

Solvents: Evaluating a range of polar and nonpolar solvents.

Bases: Testing various organic and inorganic bases.

Temperature and Concentration: Mapping the reaction landscape across different temperatures and reagent concentrations.

The results from these experiments, analyzed using rapid techniques like UPLC-MS, can be used to build comprehensive datasets. nih.gov These datasets can then be analyzed using machine learning algorithms to identify optimal conditions and predict reaction outcomes, moving beyond simple trial-and-error to a more data-driven approach to synthesis optimization. beilstein-journals.org

| Parameter | Variables Screened | Number of Variations | Rationale |

|---|---|---|---|

| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(cod) | 3 | To evaluate the effect of the palladium oxidation state and initial ligands. nih.gov |

| Ligand | Buchwald-type, PPh₃, Xantphos, etc. | 12 | The ligand has a major impact on the outcome of cross-coupling reactions. nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Cy₂NMe | 4 | To test both inorganic and hindered organic bases to mitigate side reactions. nih.gov |

| Solvent | Toluene, Dioxane, DMA, THF | 4 | To assess the influence of solvent polarity and coordinating ability. |

| Total Number of Experiments | 576 |

Q & A

Q. How can Methyl 3-chloro-4-(hydroxymethyl)benzoate be synthesized in laboratory settings?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Chlorination : Introduce a chlorine substituent at the 3-position of a precursor (e.g., 4-(hydroxymethyl)benzoate) using chlorine gas or a chlorinating agent (e.g., SOCl₂) in the presence of a Lewis acid catalyst like FeCl₃ .

Hydroxymethylation : Protect the hydroxyl group during synthesis to avoid side reactions. For example, use a silyl protecting group (e.g., TBSCl) under anhydrous conditions, followed by deprotection .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure regioselectivity and purity.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the substitution pattern (e.g., chlorine at C3, hydroxymethyl at C4). Compare chemical shifts with analogous benzoate derivatives .

- IR Spectroscopy : Identify key functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, hydroxyl stretch at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use a solvent system like ethyl acetate/hexane, leveraging differences in solubility between the product and byproducts. Monitor melting point (mp) consistency (e.g., compare to literature values for hydroxymethyl benzoates) .

- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar impurities.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for reactions involving volatile reagents .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

- Emergency Measures : Ensure access to eyewash stations and safety showers .

Advanced Research Questions

Q. How can reaction mechanisms for substitution reactions involving this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor nucleophilic substitution (e.g., replacing the chlorine group) under varying conditions (temperature, solvent polarity) to distinguish between SN1/SN2 pathways.

- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to track oxygen incorporation in hydrolysis products .

Q. What strategies are effective for resolving contradictions in crystallographic data?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Cross-validate results with PLATON’s ADDSYM to check for missed symmetry .

- Twinned Data Analysis : For ambiguous diffraction patterns, apply the Hooft parameter or R-value tests to detect twinning .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis to free benzoic acid) .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to suppress oxidation of the hydroxymethyl group.

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for substitution or ester hydrolysis. Compare activation energies with experimental data .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxymethyl group.

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% formic acid. Adjust pH to 3.0 to enhance peak symmetry .

- Detection : UV detection at 254 nm (for the aromatic ring) or 210 nm (ester group). Validate linearity (R² > 0.995) across 0.1–100 µg/mL.

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .

- 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping signals and confirm connectivity between the hydroxymethyl group and adjacent substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.